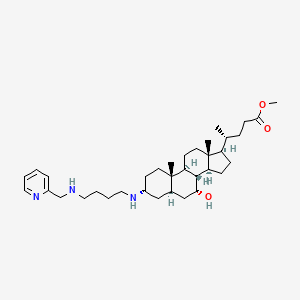
DPM-1001
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPM-1001 is a potent, specific, orally active, and non-competitive inhibitor of protein-tyrosine phosphatase (PTP1B) with an IC50 of 100 nM . It is an analog of the specific PTP1B inhibitor MSI-1436 . DPM-1001 has anti-diabetic properties .
Molecular Structure Analysis
The molecular structure of DPM-1001 is C35H57N3O3 . It has a molecular weight of 567.860 . DPM-1001 is a potent inhibitor of PTP1B . It is also mentioned that DPM-1001 is not charged, which increases its ability to cross the cell membrane and be used as a potential drug .Physical And Chemical Properties Analysis
DPM-1001 has a molecular weight of 567.85 and a formula of C35H57N3O3 . It is a solid substance with a light yellow to brown color . It is soluble in DMSO at 100 mg/mL .Applications De Recherche Scientifique
Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)
DPM-1001 is known to inhibit PTP1B, a key player in several human diseases and disorders such as diabetes, obesity, and hematopoietic malignancies . It shares similar inhibitory mechanisms with trodusquemine .
Targeting Multiple Aryl-Phosphorylation Sites
DPM-1001 targets multiple aryl-phosphorylation sites, including the catalytic site of PTP1B . This makes it a promising candidate for the development of efficient small molecules targeting this enzyme .
Targeting Allosteric Sites of PTP1B
Apart from the catalytic site, DPM-1001 also targets allosteric sites of PTP1B . This unique mechanism of action enhances its specificity over other PTPs .
Targeting Specific mRNA Sequence of PTP1B
DPM-1001 has been found to target specific mRNA sequences of PTP1B . This adds another layer of specificity, making it a promising candidate for drug development .
Treatment of Wilson’s Disease
DPM-1001 has shown potential in the treatment of Wilson’s disease, a condition characterized by aberrant accumulation of copper primarily in the liver and brain . It has been found to decrease copper levels and ameliorate deficits in a mouse model of Wilson’s disease .
Potential Application in Cancer and Neurodegenerative Diseases
Given its ability to chelate copper, DPM-1001 may have potential applications in conditions associated with elevated copper levels, including cancer and neurodegenerative diseases .
Mécanisme D'action
Target of Action
DPM-1001 is a potent, specific, orally active, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key player in several human diseases and disorders, such as diabetes, obesity, and hematopoietic malignancies, through modulation of different signaling pathways .
Mode of Action
DPM-1001 interacts with the C-terminus of PTP1B in an ion-dependent manner . It shares similar inhibitory mechanisms with trodusquemine, a known PTP1B inhibitor .
Biochemical Pathways
PTP1B is a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways . Therefore, an inhibitor of PTP1B, such as DPM-1001, would be expected to promote signaling through insulin and leptin receptors .
Pharmacokinetics
DPM-1001 is orally bioavailable . It also chelates copper, which enhances its potency as a PTP1B inhibitor . .
Result of Action
DPM-1001 has displayed anti-diabetic properties that were associated with enhanced signaling through insulin and leptin receptors in animal models of diet-induced obesity . It improved the viability of cells exposed to high copper .
Action Environment
While the specific environmental factors influencing DPM-1001’s action are not detailed in the available resources, it’s known that environmental factors can significantly impact the efficacy and stability of drugs. These factors can include temperature, pH, and the presence of other substances that might interact with the drug. In the case of DPM-1001, its ability to chelate copper suggests that its efficacy could be influenced by the copper levels in the body .
Orientations Futures
DPM-1001 has shown promising results in pre-clinical studies. It has been shown to remove excess copper from the organs of mouse models with Wilson’s Disease, including the liver and the brain . This suggests that DPM-1001 could potentially be used to treat disorders where levels of copper in the body are elevated, causing or contributing to pathology .
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N3O3/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVANDQULNPITCN-MCVYBXALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139291002 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

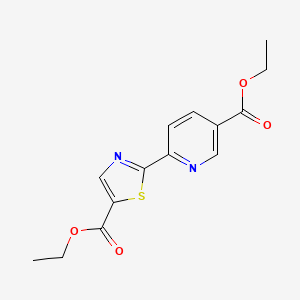
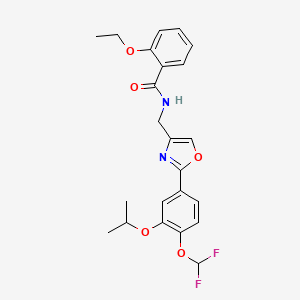

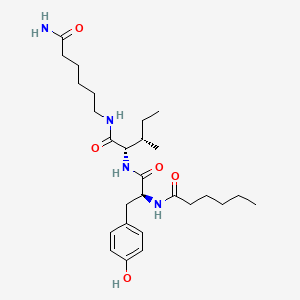
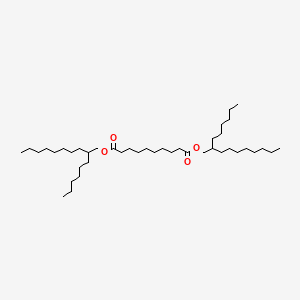
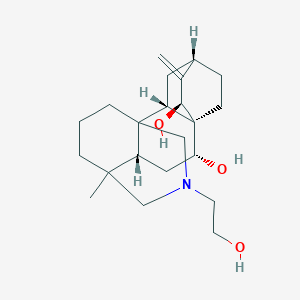


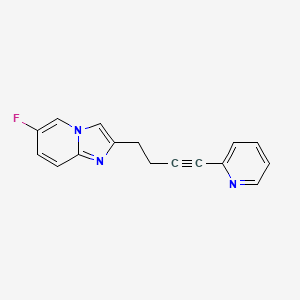
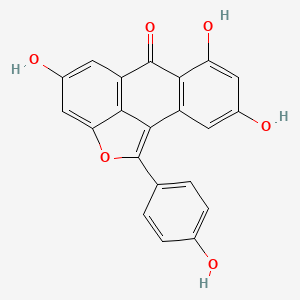
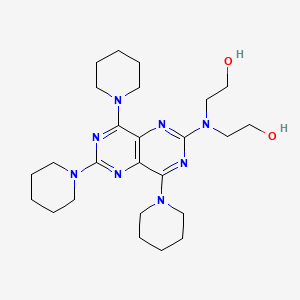

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)